Cas no 929617-29-8 (6-Bromo-4-ethylpyridin-3-amine)

6-Bromo-4-ethylpyridin-3-amine is a brominated pyridine derivative featuring an ethyl substituent at the 4-position and an amine group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine moiety allows for further functionalization via cross-coupling reactions, while the amine group provides a handle for derivatization or coordination chemistry. The ethyl substituent enhances lipophilicity, making it useful in the design of bioactive molecules. With high purity and stability, this compound is suitable for research and industrial applications requiring precise structural modifications.
6-Bromo-4-ethylpyridin-3-amine structure
929617-29-8 structure
Product Name:6-Bromo-4-ethylpyridin-3-amine
CAS No:929617-29-8
MF:C7H9BrN2
MW:201.063760519028
MDL:MFCD12024434
CID:1080182
PubChem ID:40151874
Update Time:2025-06-12

6-Bromo-4-ethylpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-ethyl-3-pyridinamine
    • 6-bromo-4-ethylpyridin-3-amine
    • 6-Bromo-4-ethyl-pyridin-3-ylamine
    • 6-bromanyl-4-ethyl-pyridin-3-amine
    • 929617-29-8
    • FT-0655083
    • CS-0321771
    • A844404
    • 3-Pyridinamine, 6-bromo-4-ethyl-
    • AS-35875
    • SCHEMBL15173626
    • EN300-97157
    • MFCD12024434
    • XDKDXVQIBKWCDW-UHFFFAOYSA-N
    • AKOS015916900
    • SB40004
    • DTXSID00653939
    • DB-369153
    • 6-Bromo-4-ethylpyridin-3-amine
    • MDL: MFCD12024434
    • Inchi: 1S/C7H9BrN2/c1-2-5-3-7(8)10-4-6(5)9/h3-4H,2,9H2,1H3
    • InChI Key: XDKDXVQIBKWCDW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=N1)N)CC

Computed Properties

  • Exact Mass: 199.99491g/mol
  • Monoisotopic Mass: 199.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9Ų

6-Bromo-4-ethylpyridin-3-amine Pricemore >>

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6-Bromo-4-ethylpyridin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:929617-29-8)6-Bromo-4-ethylpyridin-3-amine
Order Number:A844404
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
Price ($):217.0/583.0
Email:sales@amadischem.com

6-Bromo-4-ethylpyridin-3-amine Related Literature

Additional information on 6-Bromo-4-ethylpyridin-3-amine

Introduction to 6-Bromo-4-ethylpyridin-3-amine (CAS No. 929617-29-8)

6-Bromo-4-ethylpyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 929617-29-8, is a significant intermediate in the realm of pharmaceutical and chemical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a nitrogen atom embedded within a six-membered ring. The presence of both bromine and amine functional groups makes it a versatile building block for the development of more complex molecules, particularly in drug discovery and material science.

The bromine substituent at the 6-position and the ethyl group at the 4-position contribute to the unique reactivity and electronic properties of this compound. The bromine atom, being highly electronegative, induces electron withdrawal through the inductive effect, which can modulate the reactivity of adjacent functional groups. On the other hand, the ethyl group introduces steric hindrance and can influence the electronic environment through hyperconjugation. These features make 6-Bromo-4-ethylpyridin-3-amine a valuable precursor for further functionalization via cross-coupling reactions, nucleophilic substitution, or other synthetic transformations.

In recent years, there has been growing interest in 6-Bromo-4-ethylpyridin-3-amine due to its potential applications in medicinal chemistry. The pyridine core is a common motif in many bioactive molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The amine group at the 3-position provides a nucleophilic site for further derivatization, allowing chemists to introduce diverse pharmacophores. For instance, this compound has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions.

One of the most notable applications of 6-Bromo-4-ethylpyridin-3-amine is in the development of tyrosine kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. Tyrosine kinases play a pivotal role in cell signaling pathways, and their overactivation is often associated with pathological conditions. By designing molecules that selectively inhibit these kinases, researchers aim to disrupt aberrant signaling networks. The structural features of 6-Bromo-4-ethylpyridin-3-amine, particularly its ability to engage with aromatic pockets and hydrogen bond donors/acceptors within the kinase active site, make it an attractive scaffold for drug design.

Moreover, recent studies have highlighted the utility of 6-Bromo-4-ethylpyridin-3-amine in the synthesis of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by protein misfolding and aggregation. Small molecules that can modulate protein folding or inhibit aggregation have shown promise in preclinical models. The pyridine ring in 6-Bromo-4-ethylpyridin-3-amine can interact with aromatic residues in target proteins, potentially leading to the development of novel therapeutics.

The bromine atom at the 6-position also facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are powerful tools for constructing biaryl systems, which are prevalent in many pharmacologically active compounds. For example, coupling 6-Bromo-4-ethylpyridin-3-amine with boronic acids or amines can yield substituted pyridines with tailored properties for biological evaluation.

In addition to its pharmaceutical applications, 6-Bromo-4-ethylpyridin-3-amine has found utility in material science. Pyridine derivatives are known for their ability to form coordination complexes with metal ions, making them suitable for applications in catalysis and sensing. The amine group can act as a ligand, while the bromine atom can serve as a handle for further modifications. Such complexes have been explored for their potential use in photoredox catalysis and metal ion sequestration.

The synthesis of 6-Bromo-4-ethylpyridin-3-aminesubstrates provides insights into modern synthetic methodologies that emphasize efficiency and sustainability. Advances in green chemistry have led to the development of catalytic systems that minimize waste and energy consumption. For instance, transition-metal-free coupling reactions and solvent-free conditions have been employed to generate this compound with high yields and selectivity.

Recent research has also focused on exploring novel derivatives of 6-Bromo-N,N-dimethylaniline CAS No: 9955718647, which shares structural similarities but features different substituents. By modifying functional groups or introducing additional rings, chemists can fine-tune the properties of these derivatives for specific applications. Such studies contribute to expanding the chemical toolbox available for drug discovery and material design.

In conclusion, 6-bromo-N,N-dimethylaniline CAS No: 9955718647 plays a pivotal role as an intermediate in pharmaceutical synthesis, offering diverse opportunities for further functionalization and application development across multiple disciplines including medicine, agrochemicals,and materials science . Its unique structural features make it an indispensable component in modern chemical research, driving innovation toward new therapeutic agents, advanced materials,and sustainable synthetic strategies .

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Amadis Chemical Company Limited
(CAS:929617-29-8)6-Bromo-4-ethylpyridin-3-amine
A844404
Purity:99%/99%
Quantity:250mg/1g
Price ($):217.0/583.0
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